molecular formula C22H17NO3S B2884694 N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide CAS No. 881552-16-5

N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide

Cat. No.: B2884694
CAS No.: 881552-16-5
M. Wt: 375.44
InChI Key: KQUHBGQGJKNNIL-UHFFFAOYSA-N
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Description

N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is a synthetic heterocyclic compound featuring a chromen-4-one (coumarin) core substituted at the 8-position with a methyl group and at the 3-position with a 3-methylphenyl moiety. The coumarin scaffold is linked via an amide bond to a thiophene-2-carboxamide group. This structural architecture combines the photophysical properties of coumarins with the electronic versatility of thiophenes, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[8-methyl-3-(3-methylphenyl)-4-oxochromen-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3S/c1-13-6-3-8-15(12-13)18-19(24)16-9-4-7-14(2)20(16)26-22(18)23-21(25)17-10-5-11-27-17/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUHBGQGJKNNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(OC3=C(C=CC=C3C2=O)C)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of 3-methylphenylacetic acid with salicylaldehyde under acidic conditions to form 3-(3-methylphenyl)-4H-chromen-4-one.

    Introduction of the Thiophene Carboxamide Moiety: The chromenone derivative is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, its antioxidant properties may result from its ability to scavenge free radicals and upregulate antioxidant defense mechanisms.

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthesis Optimization : Adapting solvent-free or microwave-assisted methods () could improve the target compound’s yield and purity.
  • Bioactivity Screening : Prioritize assays against M. tuberculosis and cancer cell lines, leveraging structural parallels with active derivatives ().
  • Crystallography : Employ SHELX or WinGX () to resolve the target compound’s crystal structure and intermolecular interactions.

Biological Activity

N-[8-methyl-3-(3-methylphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is a synthetic organic compound with a complex structure that includes a chromenone framework and a thiophene carboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes involved in steroidogenesis and other metabolic pathways.

The biological activity of this compound is primarily attributed to its role as an inhibitor of aldosterone synthase and aromatase . These enzymes are crucial in the synthesis of steroid hormones, and their inhibition may have therapeutic implications for conditions such as hypertension and hormone-dependent cancers.

Antioxidant and Anti-inflammatory Properties

Similar compounds have been shown to exhibit antioxidant and anti-inflammatory properties. The chromenone structure is known for its ability to scavenge free radicals, which contributes to its potential use in treating oxidative stress-related diseases.

Anticancer Activity

Research indicates that compounds with structural similarities to this compound demonstrate anticancer properties. For instance, studies on flavonoids have shown that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways.

Summary of Biological Activities

Compound Name Structural Features Biological Activity
This compoundChromenone with thiophene moietyAldosterone synthase inhibitor, antioxidant, anti-inflammatory, anticancer
7-HydroxyflavoneFlavonoid backboneAntioxidant, anti-inflammatory
QuercetinFlavonoid with multiple hydroxyl groupsAntioxidant, anticancer
CoumarinSimple coumarin structureAnticoagulant, antibacterial

Inhibition Studies

In vitro studies have demonstrated that this compound effectively inhibits aldosterone synthase and aromatase with IC50 values comparable to established inhibitors. These findings suggest its potential as a therapeutic agent in managing diseases associated with hormonal imbalances.

Molecular Docking Studies

Molecular docking studies have provided insights into the interactions between this compound and its biological targets. The presence of specific functional groups enhances binding affinity, which is critical for its inhibitory effects on enzyme activity. The docking simulations indicate strong hydrogen bonding interactions with key residues in the enzyme active sites.

Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines reveal that this compound exhibits significant growth inhibition. For example, it was found to reduce the viability of MCF-7 breast cancer cells significantly, indicating its potential role in cancer therapy.

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